![molecular formula C22H28ClN3O3S2 B2876251 N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride CAS No. 1216598-91-2](/img/structure/B2876251.png)
N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride
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Description
N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3O3S2 and its molecular weight is 482.05. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Cytomegalovirus DNA Maturation
A novel compound demonstrated selective nonnucleoside inhibition of cytomegalovirus (CMV) replication, pointing to interference with viral DNA maturation and packaging. This inhibition coincides with the accumulation of dense bodies and noninfectious enveloped particles, indicating a specific target on viral DNA maturation steps distinct from mammalian DNA processes, thus suggesting a high specificity and safety profile for potential therapeutic applications (Buerger et al., 2001).
Generation of Structurally Diverse Library
Utilizing a structurally related compound as a starting material, a variety of alkylation and ring closure reactions were employed to generate a diverse library of compounds. This approach demonstrates the compound's versatility in synthesizing a wide array of structurally diverse molecules, highlighting its potential as a key intermediate in medicinal chemistry and drug discovery efforts (Roman, 2013).
Synthesis of Heterocycles for Potential Therapeutic Use
A study described the efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles using a related compound. These synthesized heterocycles have potential therapeutic applications, showcasing the compound's role in facilitating the development of novel pharmacologically active agents (Darweesh et al., 2016).
Antiviral and Antimicrobial Applications
A new (quinazolin-4-ylamino)methyl-phosphonate derivative was synthesized and characterized, displaying weak to good antiviral activity against Tobacco mosaic virus (TMV). This study underscores the potential of utilizing such compounds in the development of antiviral agents, contributing to the fight against viral diseases (Luo et al., 2012). Additionally, novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety were synthesized, showing antimicrobial and anti-inflammatory activities, indicating the compound's utility in creating agents for infection and inflammation treatment (Kendre et al., 2015).
Corrosion Inhibition
Two benzothiazole derivatives were studied for their corrosion inhibiting effects against steel in acidic conditions. These compounds demonstrated significant inhibition efficiency, suggesting potential applications in industrial settings to prevent corrosion and extend the lifespan of metal structures (Hu et al., 2016).
properties
IUPAC Name |
3-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2.ClH/c1-17-10-11-19-20(16-17)29-22(23-19)25(14-7-13-24(2)3)21(26)12-15-30(27,28)18-8-5-4-6-9-18;/h4-6,8-11,16H,7,12-15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTASQDIMPOMGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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